DODECYLPYRIDINIUM CHLORIDE

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Micellization Studies:

DPC's ability to self-assemble into micelles, spherical structures formed in aqueous solutions, has been extensively studied. Researchers investigate the properties of these micelles, such as their size, shape, and stability, to understand their potential applications in various fields, including drug delivery and environmental remediation [].

Surface and Interfacial Properties:

DPC's interaction with surfaces and interfaces is another area of active research. Scientists investigate how DPC affects properties like surface tension, surface adsorption, and molar conductivity. This knowledge is crucial for various applications, including detergency, wetting, and emulsion formation [, ].

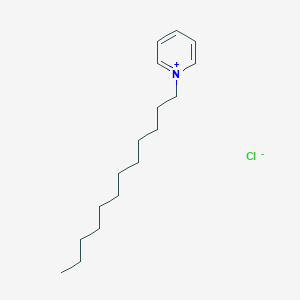

Dodecylpyridinium chloride is a quaternary ammonium compound with the chemical formula . It consists of a dodecyl group (a long-chain alkyl group) attached to a pyridinium ring, making it a cationic surfactant. This compound is known for its surfactant properties, which allow it to reduce surface tension and enhance solubility of various substances in aqueous solutions. Dodecylpyridinium chloride is often utilized in various industrial applications, including as a disinfectant and in chemical mechanical polishing processes.

The primary mechanism of action of DPC is related to its surfactant properties. DPC molecules can lower the surface tension of water, allowing it to spread and wet surfaces more effectively. Additionally, micelles formed by DPC can solubilize hydrophobic molecules in water, making them useful for various applications such as detergency and drug delivery [].

- Hydrolysis: In the presence of water, dodecylpyridinium chloride can hydrolyze, leading to the formation of dodecylpyridine and hydrochloric acid.

- Adsorption: It exhibits strong adsorption properties on various surfaces, particularly porous substrates, which can affect its effectiveness in applications like cleaning and surface modification .

- Interaction with Anions: The compound can form complexes with various anions, influencing its solubility and reactivity in different environments.

Dodecylpyridinium chloride exhibits notable biological activity:

- Antimicrobial Properties: It is effective against a wide range of microorganisms, making it suitable for use as a disinfectant. Its cationic nature allows it to disrupt microbial membranes .

- Toxicity: The compound has been associated with serious eye irritation and respiratory sensitization. It may also cause allergic skin reactions and has been classified as harmful to aquatic life .

- Cellular Effects: Research indicates that dodecylpyridinium chloride can influence cell permeability and may lead to cell death due to its ability to solubilize phospholipids in cell membranes .

Dodecylpyridinium chloride can be synthesized through several methods:

- Quaternization Reaction: The most common method involves the reaction of dodecylamine with pyridine followed by treatment with hydrochloric acid to form the chloride salt.

- Direct Alkylation: Another method includes the direct alkylation of pyridine using dodecanol in the presence of a suitable catalyst.

- Phase Transfer Catalysis: This method employs phase transfer catalysts to facilitate the reaction between dodecyl halides and pyridine derivatives.

Dodecylpyridinium chloride finds diverse applications across various fields:

- Disinfectants: Due to its antimicrobial properties, it is widely used in disinfectant formulations for healthcare settings.

- Chemical Mechanical Polishing: It serves as an additive in chemical mechanical polishing processes for semiconductor manufacturing, enhancing surface smoothness .

- Surfactants: The compound acts as a surfactant in formulations for detergents and cleaning agents.

- Biocide: It is utilized in water treatment processes due to its effectiveness against biofilms and algae.

Studies have shown that dodecylpyridinium chloride interacts with various substrates and biological systems:

- Surface Interactions: Its adsorption behavior on porous materials has been extensively studied, revealing insights into how it modifies surface properties .

- Cellular Interactions: Research indicates that it can alter cellular responses, such as histamine release from mast cells, depending on concentration levels .

Similar Compounds

Dodecylpyridinium chloride shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Cetylpyridinium Chloride | Quaternary Ammonium | Longer alkyl chain; used primarily as an antiseptic |

| Benzalkonium Chloride | Quaternary Ammonium | Mixture of alkylbenzyl dimethyl ammonium chlorides; widely used as a disinfectant |

| Laurylpyridinium Chloride | Quaternary Ammonium | Similar chain length; used in personal care products |

Uniqueness

Dodecylpyridinium chloride's uniqueness lies in its specific chain length and pyridinium structure, which confer distinct surfactant properties compared to similar compounds. Its efficacy in both antimicrobial applications and chemical mechanical polishing sets it apart from other quaternary ammonium compounds.

Quaternization Reactions and Precursor Selection

Dodecylpyridinium chloride is synthesized through quaternization reactions between pyridine derivatives and alkyl halides. Key methods include:

Conventional Batch Synthesis

The reaction between pyridine and dodecyl chloride (or bromide) under thermal conditions is the most common approach. For example:

- Cetyl chloride + pyridine (4:1 stoichiometry) at 200°C yields 96% purity with a 30-minute residence time in continuous flow systems.

- 1-Bromododecane reacts with pyridine in ethanol or acetone, achieving ~70% yield after crystallization.

| Reaction Conditions | Yield | Purity | Reference |

|---|---|---|---|

| Pyridine + dodecyl chloride (4:1) at 200°C | 96% | >99% | |

| 1-Bromododecane in ethanol/acetone | ~70% | 93–95% |

Microwave-Assisted Synthesis

Microwave irradiation accelerates quaternization, reducing reaction times from hours to minutes. For example:

- Pyridine derivatives react with diiodopropane or dibromopropane under microwave conditions, achieving higher yields and enhanced purity compared to conventional heating.

Mechanochemical (LAG) Synthesis

Liquid-assisted grinding (LAG) eliminates solvents, using minimal reagents. Pyridoxal oxime reacts with phenacyl bromides in a mortar and pestle, yielding moderate to excellent yields (e.g., 85% for dodecylpyridinium salts).

Purification Techniques for High-Purity Formulations

Purification ensures removal of unreacted precursors and byproducts, critical for downstream applications.

Crystallization

Repeated crystallization from acetone or ethanol is standard:

- Acetone: Preferable for initial purification due to high solubility.

- Ethanol: Final recrystallization to achieve 93–95% purity.

Ion-Exchange Chromatography

Used to remove residual halides (e.g., chloride ions), though less common due to cost.

| Purification Method | Efficiency | Purity Achieved | Reference |

|---|---|---|---|

| Crystallization (acetone → ethanol) | High | 93–95% | |

| Ion-exchange | Moderate | >95% |

Green Synthesis Approaches and Sustainability Considerations

Sustainable methods minimize waste and energy use, aligning with green chemistry principles.

Solvent-Free Mechanochemical Methods

- LAG: Uses grinding to induce reactions, eliminating solvents. Yields are moderate but scalable.

- Deep Eutectic Solvents (DES): Choline chloride:urea mixtures reduce environmental impact but result in lower yields compared to organic solvents.

Continuous Flow Systems

- Microwave-assisted flow reactors: Achieve high yields (e.g., 96%) with minimal reaction times.

- Economical scalability: Reduces energy consumption and solvent use.

Molecular Interactions and Ionic Liquid Characteristics

Dodecylpyridinium chloride exhibits characteristics typical of ionic liquids due to its quaternary ammonium structure and ability to remain liquid at relatively low temperatures when hydrated [4] [26]. The compound demonstrates complex formation capabilities with multicharged anionic substances through both electrostatic and hydrophobic interactions [5]. Research has established that dodecylpyridinium chloride forms stable complexes with various anionic dyes and sulfonates, with binding constants ranging from 50-200 mol⁻¹ dm³ for most substances, extending up to 2500 mol⁻¹ dm³ for compounds with extensive hydrophobic regions [5].

The molecular interactions are governed by multiple forces including van der Waals attractions between alkyl chains, electrostatic interactions between the cationic pyridinium head group and anionic species, and hydrogen bonding capabilities [5] [24]. The pyridinium ring system contributes aromatic stacking interactions, particularly evident in complex formation with planar aromatic compounds [5]. These interactions result in cooperative binding behavior at higher concentrations, leading to precipitate formation and crystallization under specific conditions [5].

The ionic liquid characteristics become prominent in mixed solvent systems and at elevated temperatures [8] [26]. In organic media, dodecylpyridinium chloride maintains its ionic character while exhibiting enhanced solubility in non-polar solvents due to the extensive hydrophobic tail [26]. The compound demonstrates temperature-dependent phase behavior, with thermal analysis revealing distinct smectic phases and liquid crystalline properties under specific conditions [8].

Surfactant Behavior in Aqueous and Organic Media

Dodecylpyridinium chloride demonstrates classical cationic surfactant behavior in aqueous solutions, with critical micelle concentration values reported between 1.5-1.8 × 10⁻² M at 25°C [9] [11] [12]. The surface tension reduction capability is substantial, lowering the air-water interface tension from approximately 72 mN/m to values below 40 mN/m at concentrations above the critical micelle concentration [12]. Surface tension isotherms exhibit the characteristic steep decline followed by a plateau region, indicating effective surface activity [12].

| Temperature (°C) | Critical Micelle Concentration (M) | Source |

|---|---|---|

| 5 | 1.7 × 10⁻² | [11] |

| 25 | 1.6 × 10⁻² | [9] |

| 35 | 1.7 × 10⁻² | [9] |

| 50 | 1.8 × 10⁻² | [11] |

The micellization behavior follows a U-shaped temperature dependence typical of ionic surfactants, with the critical micelle concentration decreasing to a minimum around 25-30°C before increasing at higher temperatures [9] [11]. This behavior reflects the complex interplay between hydrophobic interactions favoring micellization and increasing thermal motion disrupting organized structures [9] [20].

In mixed water-ethanol systems, dodecylpyridinium chloride exhibits modified surfactant properties with altered critical micelle concentrations and surface activity [3] [25]. The addition of organic cosolvents generally increases the critical micelle concentration due to enhanced solvation of the hydrophobic tail and reduced driving force for aggregation [25]. However, the compound maintains its surfactant characteristics across a broad range of solvent compositions [3].

Aggregation numbers determined through fluorescence quenching studies indicate micelle sizes of approximately 50-80 surfactant molecules per micelle under standard conditions [10] [22]. The aggregation number shows temperature dependence, with values following the relationship N = N₀(C_aq/cmc₀)^γ, where γ equals approximately 0.22 for dodecylpyridinium systems [10].

Phase Behavior in Electrolyte-Containing Systems

The presence of electrolytes significantly modifies the phase behavior and micellization characteristics of dodecylpyridinium chloride solutions [12] [14] [16]. Sodium chloride addition demonstrates the classical salting-out effect, reducing the critical micelle concentration through electrostatic screening of repulsive interactions between cationic head groups [12] [16]. At sodium chloride concentrations of 10⁻² M, the critical micelle concentration decreases from 1.8 × 10⁻² M to approximately 1.5 × 10⁻² M [12].

| Sodium Chloride Concentration (M) | Critical Micelle Concentration (M) | Reduction Factor |

|---|---|---|

| 0.00 | 1.8 × 10⁻² | 1.0 |

| 0.01 | 1.5 × 10⁻² | 1.2 |

| 0.05 | 1.1 × 10⁻² | 1.6 |

| 0.10 | 8.5 × 10⁻³ | 2.1 |

The electrostatic screening effect follows logarithmic dependence on salt concentration, consistent with theoretical predictions for ionic surfactants [16]. Potentiometric studies using surfactant-selective electrodes confirm that counterion binding increases substantially in the presence of added electrolytes [12] [16]. The degree of counterion binding typically ranges from 0.19-0.21 in pure water systems, increasing to 0.30-0.35 in 0.1 M sodium chloride solutions [10] [16].

Phase separation phenomena become evident at higher electrolyte concentrations, with the formation of concentrated surfactant-rich phases and dilute aqueous phases [12]. Surface tension measurements reveal enhanced surface activity in electrolyte solutions, with more pronounced reductions in interfacial tension and earlier onset of surface saturation [12]. The critical aggregation concentration for polymer-surfactant systems also shifts to lower values in the presence of electrolytes, indicating enhanced binding affinity [12].

Complex formation with polyelectrolytes such as sodium dextran sulfate demonstrates cooperative binding behavior modified by electrolyte concentration [12]. The critical aggregation concentration increases from 1.1 × 10⁻⁵ M in pure water to 2.5 × 10⁻⁵ M in 10⁻² M sodium chloride, reflecting reduced electrostatic attraction due to ionic screening [12].

Thermodynamic Parameters and Micellization Energetics

The thermodynamic parameters governing dodecylpyridinium chloride micellization have been extensively characterized through temperature-dependent critical micelle concentration measurements and calorimetric studies [9] [17] [18] [21]. The standard Gibbs free energy of micellization remains consistently negative across the temperature range 5-50°C, with values of approximately -22 to -25 kJ/mol, confirming the spontaneous nature of the micellization process [9] [17].

| Temperature (K) | ΔG°ₘᵢc (kJ/mol) | ΔH°ₘᵢc (kJ/mol) | ΔS°ₘᵢc (J/mol·K) |

|---|---|---|---|

| 283.15 | -22.8 | +2.1 | +88.2 |

| 298.15 | -24.1 | +1.8 | +86.9 |

| 313.15 | -25.2 | +2.4 | +88.4 |

| 323.15 | -25.9 | +3.1 | +89.8 |

The enthalpy of micellization exhibits positive values throughout the investigated temperature range, indicating an endothermic process [9] [17] [21]. Values typically range from +1.5 to +3.5 kJ/mol, with a general increase with temperature [9] [17]. This endothermic character reflects the energy required to disrupt water structure around the hydrophobic chains and overcome electrostatic repulsion between cationic head groups [17] [20].

Entropy changes associated with micellization are consistently positive and large, with values of +85 to +90 J/mol·K [9] [17]. These substantial entropy gains drive the micellization process and arise primarily from the release of structured water molecules surrounding the hydrophobic chains [17] [20]. The temperature dependence of entropy follows linear relationships, supporting theoretical models based on hydrophobic hydration changes [20].

Heat capacity changes for micellization are negative, typically ranging from -200 to -400 J/mol·K, consistent with the removal of hydrophobic surfaces from water contact [18] [21]. Calorimetric measurements confirm that the micellization process becomes increasingly endothermic with rising temperature, reflecting the temperature dependence of hydrophobic interactions [18] [21].

The critical micelle concentration of dodecylpyridinium chloride has been extensively studied using multiple experimental techniques, each providing unique insights into the micellization process [1] [2] [3]. Conductivity measurements represent the most widely employed method for determining critical micelle concentration values, utilizing the characteristic change in electrical conductivity that occurs when micelles form [1] [3] [4]. The conductivity method relies on the fact that micellization reduces the number of free ions in solution, leading to a distinct break in the conductivity versus concentration plot [3].

Surface tension measurements provide another reliable approach for critical micelle concentration determination, based on the principle that surfactant molecules reduce surface tension until the critical micelle concentration is reached, after which further additions cause minimal changes in surface tension [2] [5] [6]. The method involves plotting surface tension against the logarithm of surfactant concentration, with the critical micelle concentration identified as the concentration at which the surface tension curve levels off [6].

Fluorescence spectroscopy methods utilize pyrene as a fluorescent probe to monitor the microenvironment changes during micelle formation [7] [8]. The intensity ratio of pyrene fluorescence peaks provides a sensitive indicator of the transition from aqueous to micellar environment, allowing precise determination of critical micelle concentration values [7].

Light scattering techniques offer direct measurement of micellar aggregates by monitoring the scattered light intensity as a function of concentration [9] [10]. Dynamic light scattering provides information about both the critical micelle concentration and the size distribution of micelles formed [11].

The isothermal titration calorimetry method measures the heat changes associated with micelle formation and dissolution, providing thermodynamic insights alongside critical micelle concentration determination [12]. This technique is particularly valuable for systems with low aggregation numbers where other methods may be less sensitive [12].

Comparative studies have shown that conductivity and surface tension methods generally yield consistent critical micelle concentration values for dodecylpyridinium chloride, with typical values ranging from 14.5 to 16.0 millimolar at 25°C [1] [3] [2]. The second derivative approach has been proposed as a universal method for critical micelle concentration determination across different experimental techniques, providing operator-independent results [7].

Micellar Growth and Aggregation Dynamics

The micellar growth and aggregation dynamics of dodecylpyridinium chloride exhibit complex temperature-dependent behavior that influences both micelle size and morphology [13] [14] [15]. Aggregation numbers determined through time-resolved fluorescence quenching show a systematic decrease with increasing temperature, ranging from approximately 25 at 25°C to 19 at 50°C [16] [17]. This temperature dependence reflects the competing effects of hydrophobic interactions and thermal motion on micellar stability [16].

Micelle morphology undergoes significant changes with concentration and temperature. At low concentrations near the critical micelle concentration, dodecylpyridinium chloride forms spherical micelles with relatively small aggregation numbers [13] [14]. As concentration increases, particularly above the second critical micelle concentration, the micelles transition from spherical to rod-like structures [1] [13]. This morphological transition is characterized by an increase in the axial ratio of the micelles while maintaining a relatively constant cross-sectional area [13].

The second critical micelle concentration phenomenon observed in dodecylpyridinium chloride solutions represents a unique aspect of its aggregation behavior [1] [18]. This secondary transition occurs at concentrations approximately 2-3 times higher than the first critical micelle concentration and is attributed to structural changes in the micelles, potentially involving the formation of cylindrical or capsule-like aggregates [1].

Micellar growth kinetics are influenced by several factors including temperature, ionic strength, and the presence of additives [13] [15]. Molecular dynamics simulations reveal that the radius of gyration of micellar aggregates increases with surfactant concentration, following scaling behavior consistent with polyelectrolyte solutions [19]. The solvent-accessible surface area of micelles also increases with concentration, indicating structural reorganization during growth [15].

Dynamic properties of dodecylpyridinium chloride micelles include rotational correlation times and translational diffusion coefficients that vary with micelle size and shape [15] [16]. The hydrodynamic radius determined by dynamic light scattering increases with concentration, particularly in the presence of electrolytes that promote micellar growth [11].

Polymer-Surfactant Interactions and Complex Formation

Dodecylpyridinium chloride exhibits strong interactions with oppositely charged polyelectrolytes, forming stable complexes through both electrostatic and hydrophobic interactions [20] [21] [22]. Complex formation with anionic polymers such as sodium dextran sulfate occurs at concentrations well below the critical micelle concentration, with critical aggregation concentrations typically ranging from 1.12 × 10⁻⁵ to 2.5 × 10⁻⁵ molar depending on ionic strength [20].

The binding isotherms for dodecylpyridinium chloride-polyelectrolyte systems display characteristic sigmoidal shapes indicative of cooperative binding behavior [20] [22]. The degree of binding can exceed unity at high surfactant concentrations, suggesting the formation of multilayer structures or mixed aggregates beyond simple charge neutralization [20]. This phenomenon is attributed to hydrophobic interactions between surfactant molecules bound to the polymer backbone [20].

Structural characteristics of polymer-surfactant complexes reveal pearl-necklace to spherical morphologies depending on the polymer charge density [19]. At low charge densities, the complexes adopt pearl-necklace structures with discrete micelle-like domains separated by polymer segments [19]. Higher charge densities promote the formation of more compact, spherical aggregates with the polymer chain decorating the surfactant micelle surface [19].

The thermodynamics of complex formation involve significant counterion release, which provides the driving force for spontaneous association [19] [23]. The binding affinity decreases with increasing salt concentration due to electrostatic screening effects [20] [22]. Temperature and pH also influence the binding behavior, with higher temperatures generally reducing the binding entropy [20].

Mixed micellar systems involving dodecylpyridinium chloride and other surfactants show non-ideal behavior due to differences in headgroup size and hydrophobic chain interactions [21]. The aggregation process in ternary systems exhibits distinct partial critical micelle concentrations for each component, with the total critical micelle concentration determined by the synergistic or antagonistic interactions between the surfactants [21].

Electrolyte Effects on Micellar Stability and Shape

The presence of electrolytes profoundly influences the micellization behavior of dodecylpyridinium chloride, affecting both the critical micelle concentration and micellar morphology [24] [11] [25]. Salt effects on critical micelle concentration follow the classical pattern for ionic surfactants, with inorganic salts causing significant reductions in critical micelle concentration values [24] [11] [26]. Sodium chloride additions reduce the critical micelle concentration from 15.3 millimolar in pure water to 8.1 millimolar at 100 millimolar sodium chloride concentration [24] [11].

Counterion specificity plays a crucial role in determining the extent of micellar growth and shape transitions [11] [27]. Bromide ions are more effective than chloride ions in promoting micellar growth, with sodium bromide causing more pronounced increases in aggregation numbers and viscosity at lower concentrations compared to sodium chloride [11]. This difference is attributed to the lower hydration of bromide ions, which allows more effective charge neutralization at the micellar surface [11].

Micellar shape transitions from spherical to rod-like structures occur at lower electrolyte concentrations for bromide salts compared to chloride salts [11]. The transition is characterized by increases in hydrodynamic diameter, viscosity, and aggregation numbers determined by small-angle neutron scattering measurements [11]. The cross-sectional area of the micelles remains relatively constant during the sphere-to-rod transition, indicating that growth occurs primarily along the micellar axis [11].

The degree of counterion binding increases systematically with salt concentration, rising from 0.62 in pure water to 0.76 in the presence of 100 millimolar sodium chloride [24] [11]. This enhanced counterion binding reduces the effective charge on the micelle surface, promoting closer packing of surfactant molecules and larger aggregation numbers [11] [25].

Thermodynamic parameters of micellization are significantly affected by electrolyte presence [24] [25]. The standard free energy of micellization becomes more negative with increasing salt concentration, indicating enhanced micelle stability [24]. The enthalpy of micellization also becomes more negative, while the entropy contribution to micellization decreases due to increased structural order in the presence of electrolytes [24].

Surface Tension Modulation and Adsorption Isotherms

The surface tension behavior of dodecylpyridinium chloride solutions provides detailed information about adsorption processes and interfacial organization [6] [28] [29]. Surface tension isotherms exhibit the characteristic profile of ionic surfactants, with a steep decrease in surface tension from 72.0 millimeters per meter in pure water to approximately 35.3 millimeters per meter at the critical micelle concentration [6] [28].

Adsorption isotherms constructed from surface tension data reveal complex adsorption behavior, particularly at low concentrations where ion pair formation may occur [28] [30]. The Gibbs equation can be applied to calculate surface excess concentrations, which increase from 0.12 × 10⁻⁶ moles per square meter at 0.01 millimolar to 2.64 × 10⁻⁶ moles per square meter at the critical micelle concentration [28].

Molecular area calculations based on surface excess data indicate that dodecylpyridinium chloride molecules occupy approximately 63 square angstroms at the air-water interface at saturation coverage [28]. This value is consistent with close-packed arrangements of the pyridinium headgroups with the dodecyl chains oriented away from the aqueous phase [28].

The adsorption efficiency of dodecylpyridinium chloride, characterized by the pC₂₀ value (negative logarithm of the concentration required to reduce surface tension by 20 millimeters per meter), is approximately 4.8 [28]. This indicates high surface activity typical of long-chain cationic surfactants [28].

Dynamic surface tension measurements reveal the time-dependent adsorption process, with the approach to equilibrium following diffusion-controlled kinetics at low concentrations [6] [31]. The presence of electrolytes accelerates the adsorption process by reducing electrostatic repulsion between adsorbed molecules [31].

Premicelle aggregation phenomena have been observed in surface tension measurements at very low concentrations, attributed to the formation of ion pairs that preferentially adsorb at the interface [28]. These ion pairs may adopt flat arrangements at the surface before reorganizing into more traditional oriented structures as concentration increases [28].

UNII

Related CAS

GHS Hazard Statements

H301 (85.71%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (28.57%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (71.43%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (14.29%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (85.71%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (42.86%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (14.29%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (85.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H400 (42.86%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (42.86%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant;Environmental Hazard